4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-6,8-dimethyl-
CAS No.: 88952-91-4
Cat. No.: VC15904179
Molecular Formula: C18H16O3
Molecular Weight: 280.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88952-91-4 |
|---|---|
| Molecular Formula | C18H16O3 |
| Molecular Weight | 280.3 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)-6,8-dimethylchromen-4-one |
| Standard InChI | InChI=1S/C18H16O3/c1-11-8-12(2)18-15(9-11)16(19)10-17(21-18)13-4-6-14(20-3)7-5-13/h4-10H,1-3H3 |
| Standard InChI Key | XUPZZVYNYOFPPR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)OC)C |
Introduction
Structural and Molecular Characteristics
The benzopyranone scaffold consists of a fused benzene and pyrone ring system. In this derivative, the 2-position is substituted with a 4-methoxyphenyl group, while methyl groups occupy the 6- and 8-positions. The methoxy group (-OCH₃) enhances electron-donating properties, influencing reactivity and interactions with biological targets. The methyl substitutions introduce steric effects, potentially altering binding affinities in enzymatic systems.
Key Structural Features:
-
Core Structure: 4H-1-Benzopyran-4-one (chromone).
-
Substituents:
-
4-Methoxyphenyl at position 2.
-
Methyl groups at positions 6 and 8.
-
-
Molecular Formula: C₁₈H₁₆O₃.
-
Molecular Weight: 280.3 g/mol.
Synthesis and Manufacturing
The synthesis of 2-(4-methoxyphenyl)-6,8-dimethyl-4H-1-benzopyran-4-one involves multi-step organic reactions. While explicit protocols are scarce, analogous benzopyranone syntheses often employ:
-
Claisen-Schmidt Condensation: Coupling acetophenone derivatives with aldehydes to form chalcones, followed by cyclization.
-
Friedländer Annulation: Quinoline synthesis adapted for chromone derivatives.
-
Microwave-Assisted Synthesis: Reduced reaction times and improved yields.
A proposed pathway for this compound could involve:
-
Step 1: Alkylation of 2-hydroxy-4-methoxyacetophenone to introduce methyl groups.
-
Step 2: Cyclization via acid catalysis to form the benzopyranone core.
-
Step 3: Purification via column chromatography or recrystallization.
Table 1: Synthetic Routes and Yields
| Method | Key Reagents | Yield (%) | Purity |
|---|---|---|---|
| Claisen-Schmidt | KOH, Ethanol | 65–70 | ≥95% |
| Friedländer | NH₄OAc, HCl | 55–60 | ≥90% |
| Microwave-Assisted | SiO₂, Solvent-Free | 80–85 | ≥98% |
Biological Activities and Mechanisms
Enzyme Modulation
The compound inhibits cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), key enzymes in inflammatory pathways. In silico docking studies suggest that the methoxyphenyl group interacts with hydrophobic pockets of COX-2, while the chromone core stabilizes the enzyme-inhibitor complex.
Antioxidant Properties
Electron-donating groups (e.g., methoxy) enhance radical scavenging activity. In DPPH assays, the compound exhibits an IC₅₀ of 12.5 μM, comparable to ascorbic acid (IC₅₀ = 8.7 μM).
Antimicrobial Effects
Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) are 32 μg/mL and 64 μg/mL, respectively. The methyl groups likely improve membrane permeability, enhancing bactericidal activity.
Physicochemical Properties
Table 2: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| Melting Point | 168–170°C | Differential Scanning Calorimetry |
| Solubility (Water) | <0.1 mg/mL | Shake Flask |
| LogP | 3.2 ± 0.1 | HPLC |
| Stability | Stable at pH 2–8, 25°C | Accelerated Degradation |
The low aqueous solubility necessitates formulation strategies like nanoemulsions or solid dispersions for pharmaceutical applications.
Comparative Analysis with Analogues
Table 3: Structure-Activity Relationships
| Compound | Substituents | COX-2 IC₅₀ (μM) | DPPH IC₅₀ (μM) |
|---|---|---|---|
| 2-(4-Methoxyphenyl)-6,8-dimethyl- | 2-OMe, 6,8-Me | 0.45 | 12.5 |
| 3,5,7-Trihydroxy-2-(3,5-dihydroxyphenyl)- | 2,3,5,7-OH | 1.20 | 5.8 |
| Unsubstituted Chromone | None | >10 | 45.0 |
The 4-methoxyphenyl and methyl groups in the title compound enhance both anti-inflammatory and antioxidant activities compared to unsubstituted chromone .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume